

NU9056: A Selective KAT5 Inhibitor for Preclinical Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NU9056 has emerged as a potent and selective small molecule inhibitor of lysine acetyltransferase 5 (KAT5), also known as Tip60. This technical guide provides a comprehensive overview of **NU9056**, detailing its mechanism of action, selectivity profile, and its effects on key cellular signaling pathways implicated in cancer and other diseases. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to support researchers in the application of **NU9056** as a chemical probe to investigate KAT5 biology and its potential as a therapeutic target.

Introduction to NU9056 and KAT5

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of chromatin structure and gene expression by catalyzing the transfer of an acetyl group to the ε-amino group of lysine residues on histone tails. This post-translational modification is generally associated with a more open chromatin structure, facilitating transcriptional activation. KAT5, a member of the MYST (Moz-Ybf2/Sas3-Sas2-Tip60) family of HATs, is particularly important in a variety of cellular processes, including DNA repair, apoptosis, and transcriptional regulation.[1] Dysregulation of KAT5 activity has been implicated in the development and progression of several cancers, making it an attractive target for therapeutic intervention.



NU9056 is a cell-permeable disulfane compound that has been identified as a highly selective and potent inhibitor of KAT5 acetyltransferase activity.[2] Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for preclinical research and a potential candidate for further clinical development.[2] This guide will delve into the technical details of **NU9056**'s inhibitory profile and its application in cell-based and in vitro studies.

Quantitative Data: Inhibitory Activity and Selectivity

NU9056 exhibits potent and selective inhibition of KAT5 over other histone acetyltransferases. The following tables summarize the key quantitative data reported for **NU9056**.

Table 1: In Vitro Inhibitory Activity of NU9056 against Histone Acetyltransferases

Enzyme	IC50 (μM)	Fold Selectivity vs. KAT5	Reference
KAT5 (Tip60)	< 2	-	[3]
p300	60	>30	[3]
pCAF	36	>18	[3]
GCN5	>100	>50	[3]

Table 2: Cellular Activity of NU9056 in Prostate Cancer Cell Lines

Cell Line	GI50 (μM)	Reference
LNCaP	24	[4]
PC3	27	[4]
CWR22Rv1	7.5	[4]

Mechanism of Action and Cellular Effects

NU9056 exerts its biological effects by directly inhibiting the acetyltransferase activity of KAT5. This inhibition leads to a variety of downstream cellular consequences, primarily observed in cancer cell lines.



Inhibition of Protein Acetylation

Treatment of cancer cells with **NU9056** leads to a dose-dependent decrease in the acetylation of known KAT5 substrates. In prostate cancer cells, **NU9056** treatment results in reduced levels of acetylated histone H4 at lysine 16 (H4K16ac), histone H3 at lysine 14 (H3K14ac), and histone H4 at lysine 8 (H4K8ac).[5]

Induction of Apoptosis

A key cellular effect of **NU9056** in cancer cells is the induction of apoptosis. In LNCaP prostate cancer cells, **NU9056** treatment leads to the time- and concentration-dependent activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.[4]

Cell Cycle Arrest

In extranodal NK/T cell lymphoma cells, **NU9056** has been shown to induce G2/M phase cell cycle arrest.[6]

Modulation of Key Signaling Pathways

NU9056 has been demonstrated to impact several critical signaling pathways:

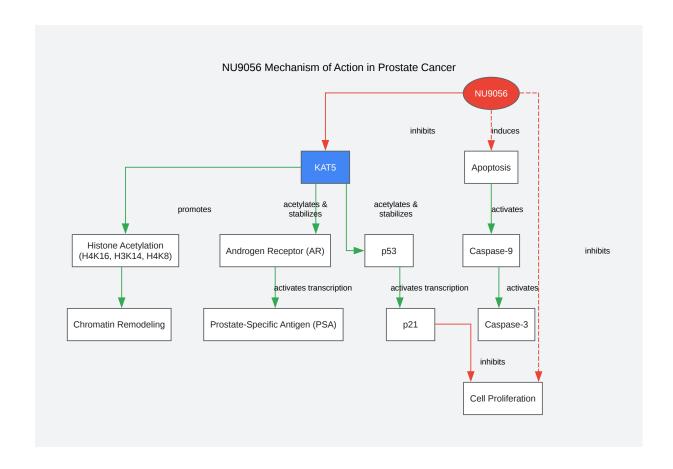
- DNA Damage Response: **NU9056** inhibits the activation of Ataxia-Telangiectasia Mutated (ATM), a key kinase in the DNA damage response pathway, following ionizing radiation.[4]
- Androgen Receptor (AR) Signaling: In prostate cancer cells, NU9056 treatment leads to decreased levels of both the androgen receptor and its downstream target, prostate-specific antigen (PSA).[5]
- p53 Signaling: NU9056 treatment also results in reduced levels of the tumor suppressor protein p53 and its downstream target, p21.[5]
- c-Myc Pathway: In anaplastic thyroid carcinoma, NU9056 suppresses tumor progression by inhibiting the KAT5/c-Myc/miR-202 pathway.[2]
- JAK2/STAT3 Pathway: In extranodal NK/T cell lymphoma, NU9056 inhibits the JAK2/STAT3 signaling pathway.[6]



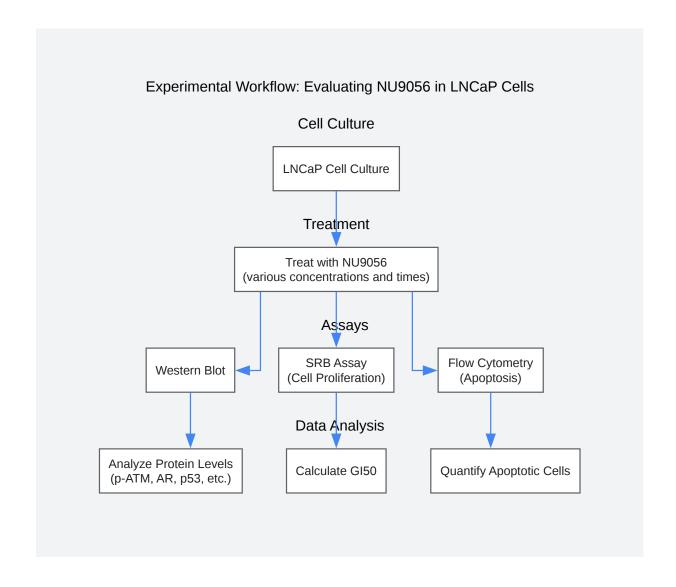
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of **NU9056**.









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